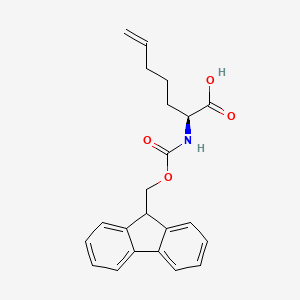

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSIYGFZZWFAAI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743465 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856412-22-1 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biochemical Pathways

Stapled peptides generally work by stabilizing the secondary structure of antimicrobial peptides, inducing protease resistance, increasing cell penetration, and enhancing biological activity.

Pharmacokinetics

The stapling process generally improves the stability of peptides, which could potentially enhance their bioavailability.

Result of Action

The result of the action of this compound is the creation of stapled peptides with enhanced stability and biological activity. These peptides are more resistant to proteolytic degradation and exhibit increased α-helicity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of stapled peptides can be affected by the presence of proteases, which can degrade peptides. The stapling process improves the peptides’ resistance to proteases.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid is a compound derived from the fluorene structure, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorene moiety, which is known for its diverse pharmacological actions. The specific configuration of the (S)-enantiomer contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to fluorene derivatives. For instance, derivatives of 9-fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of different substituents on the aryl moiety has been shown to enhance antimicrobial efficacy, with electron-withdrawing groups like chlorine increasing activity against both planktonic and biofilm states of bacteria .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Tilorone | Staphylococcus aureus | 100 |

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | E. coli, P. aeruginosa | Comparable to streptomycin |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, research on related compounds indicates that they can act as inhibitors of enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The inhibition of this enzyme is crucial in developing new treatments for tuberculosis .

Cytotoxicity and Antiproliferative Effects

Studies involving fluorenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been found to enhance antiproliferative activity, making these compounds potential candidates for cancer therapy. For instance, structural modifications that optimize the interaction with biological targets can lead to improved potency .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A series of fluorenone derivatives were synthesized and screened for their activity against M. tuberculosis. Compounds exhibited IC50 values ranging from 14 to 67 nM against key HDAC isoforms, demonstrating significant enzyme inhibition potential .

- Antimicrobial Screening : A study assessed the antimicrobial activity of several 9-fluorenone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that compounds with fluorenyl moieties exhibit significant antimicrobial activity. For instance, derivatives of 9-fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of alkyl side chains into the structure has been correlated with enhanced antibacterial properties, suggesting that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid may also possess similar efficacy against resistant strains .

Anticancer Potential

Fluorenyl derivatives are under investigation for their anticancer properties. Studies indicate that modifications to the fluorenyl structure can lead to compounds with improved cytotoxicity against cancer cell lines. For example, analogs have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer models . The specific mechanism of action often involves the disruption of cellular processes through apoptosis induction.

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. Its ability to act as a scaffold for various pharmacophores allows for the design of new therapeutic agents targeting specific diseases, particularly infectious diseases and cancers .

Molecular Targeting

Recent studies have focused on the compound's potential as a selective inhibitor in enzyme systems relevant to disease pathways. For instance, fluorenyl derivatives have been explored as inhibitors of falcipain enzymes in Plasmodium falciparum, which could lead to novel treatments for malaria . This specificity highlights the importance of structural modifications in enhancing selectivity and reducing off-target effects.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1: Antimicrobial Evaluation | Compounds showed MIC values lower than 256 mg/mL against multidrug-resistant strains | Potential for developing new antimicrobial therapies |

| Study 2: Anticancer Activity | Fluorenyl derivatives induced apoptosis in cancer cell lines | Opportunities for targeted cancer therapies |

| Study 3: Inhibition of Falcipain | Identified as selective inhibitors with low cytotoxicity | Development of antimalarial drugs |

Analyse Chemischer Reaktionen

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to regenerate the free amine, enabling further functionalization. Piperidine (20–50% in DMF) is commonly used, though specific deprotection data for this compound is limited in publicly available literature.

Olefin Metathesis for Peptide Stapling

The terminal alkene (C6–C7) participates in ring-closing metathesis (RCM) reactions, enabling the synthesis of stapled peptides. This reaction stabilizes α-helical structures in peptides, enhancing protease resistance and bioactivity.

| Stapling Application | Catalyst | Impact |

|---|---|---|

| Stabilization of antimicrobial peptides | Grubbs catalyst | Increased helicity, protease resistance, and cell penetration |

For example, stapled analogs of magainin 2 exhibit 4–8× greater activity against Staphylococcus aureus compared to linear peptides .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard reactions, including:

-

Esterification : With alcohols (e.g., methanol/H⁺) to form methyl esters.

-

Amide Coupling : Via carbodiimide reagents (e.g., EDC/HOBt) for peptide bond formation.

Comparative Reactivity of Analogs

Structural analogs exhibit varied reactivity based on side-chain modifications:

Stability and Storage

The compound is stable under inert conditions but degrades in strong acids/bases. Recommended storage:

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis

Vorbereitungsmethoden

Synthesis of (S)-2-aminohept-6-enoic acid precursor

- The starting material is typically (S)-2-aminohept-6-enoic acid or its derivatives, which can be prepared via asymmetric synthesis or obtained commercially.

- The amino acid contains a terminal alkene at the 6-position, which is preserved during the protection step for subsequent functionalization.

Fmoc Protection Reaction

- The amino group is selectively protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Typical reaction conditions:

- Solvent: Aqueous sodium carbonate or sodium bicarbonate solution, or organic solvents such as dioxane/water mixtures.

- Temperature: 0°C to room temperature to prevent racemization.

- Reaction time: 1–4 hours depending on scale and conditions.

- The reaction proceeds via nucleophilic attack of the amino group on Fmoc-Cl, forming the carbamate linkage and yielding the Fmoc-protected amino acid.

- The product is then extracted, purified by crystallization or chromatography, and dried.

Purification and Characterization

- Purification methods include recrystallization from suitable solvents or preparative HPLC.

- Purity is typically >98%, confirmed by NMR, HPLC, and mass spectrometry.

- Melting point and optical rotation measurements confirm stereochemical integrity.

- Data Table: Typical Reaction Parameters for Fmoc Protection

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | (S)-2-aminohept-6-enoic acid | Purity >95% |

| Fmoc-Cl equivalents | 1.1–1.5 eq | Slight excess to drive reaction |

| Base | Na2CO3 or NaHCO3 aqueous solution | pH ~9–10 |

| Solvent | Dioxane/water (1:1) or DMF | Ensures solubility |

| Temperature | 0–25 °C | Low temp to avoid racemization |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or preparative HPLC | To achieve >98% purity |

| Yield | 70–90% | Dependent on scale and conditions |

- Stereochemical Control: Maintaining the (S)-configuration is critical. Conditions are optimized to avoid racemization, such as low temperature and mild bases.

- Side Chain Integrity: The alkene functionality at the 6-position must remain intact; thus, reaction conditions avoid strong acids or oxidants.

- Scale-up: For industrial or bulk synthesis, continuous flow methods or automated peptide synthesizers may be adapted to incorporate this Fmoc-protected amino acid.

- The Fmoc-protected (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid is widely used in SPPS for incorporating olefinic side chains that facilitate peptide stapling via ring-closing metathesis.

- Studies demonstrate that the compound’s preparation yields high-purity material suitable for sensitive peptide synthesis applications.

- Stability studies indicate that storage under nitrogen at low temperatures preserves compound integrity over months.

- Solubility enhancements via heating and sonication improve handling in peptide synthesis protocols.

The preparation of this compound is well-established, involving selective Fmoc protection of the chiral amino acid precursor under mild basic conditions. Key factors include maintaining stereochemical purity, preserving the alkene side chain, and achieving high purity through careful purification. The compound’s preparation supports its critical role in advanced peptide synthesis techniques such as stapled peptides.

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) in a cool (<4°C), dry, and well-ventilated area. Avoid exposure to strong acids/bases, oxidizing agents, and direct sunlight. Use gloves, protective eyewear, and lab coats during handling to minimize skin/eye contact. Stability data are limited, so periodic analytical checks (e.g., HPLC or NMR) are advised to monitor degradation .

Q. How is the Fmoc (fluorenylmethoxycarbonyl) protective group utilized in the synthesis of this compound?

The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic solvent (e.g., dichloromethane with N-ethyl-N,N-diisopropylamine) at -10–20°C. This protects the amino group during subsequent coupling reactions in peptide synthesis. Deprotection is achieved using 20% piperidine in DMF .

Q. What analytical methods are critical for confirming the identity and purity of this compound?

Use reversed-phase HPLC with UV detection (254 nm) for purity assessment. Structural confirmation requires H/C NMR (e.g., verifying Fmoc aromatic protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS). Monitor the integrity of the hept-6-enoic acid moiety via IR spectroscopy (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of Fmoc-protected amino acid derivatives?

Discrepancies in SDS data (e.g., acute oral toxicity Category 4 in vs. incomplete data in ) highlight the need for standardized testing. Conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (OECD Guideline 423 for acute toxicity) to generate reliable data. Cross-reference with structurally similar compounds (e.g., phenylthio or difluorophenyl analogs) to infer toxicity trends .

Q. What experimental strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Optimize coupling using 2–4 equivalents of the compound with activating agents like HBTU/HOBt in DMF. Monitor reaction progress via Kaiser test. For sterically hindered residues, microwave-assisted synthesis (50°C, 10 min) enhances efficiency. Pre-activate the carboxyl group with DIPEA to minimize racemization .

Q. How does the presence of the hept-6-enoic acid moiety influence conformational stability in peptide chains?

The unsaturated bond in hept-6-enoic acid introduces rigidity, which can stabilize β-turn structures. Use circular dichroism (CD) spectroscopy or molecular dynamics simulations to compare conformational dynamics with saturated analogs. Note that steric effects from the Fmoc group may alter backbone flexibility .

Q. What methodologies address instability during long-term storage of Fmoc-protected compounds?

Lyophilize the compound and store under argon at -20°C. For aqueous solutions, add stabilizers like 0.1% TFA. Periodically assess degradation via LC-MS, focusing on hydrolysis of the Fmoc group (detect free amine via TNBS assay) or oxidation of the alkene (monitor by H NMR at δ 5.2–5.8 ppm) .

Q. How can researchers validate the ecological impact of this compound given limited ecotoxicity data?

Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (OECD 202). Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential based on logP values (calculated via ChemAxon or similar tools) .

Methodological Considerations

- Contradiction Analysis : Compare batch-specific SDS data (e.g., vs. 2) and validate via independent assays.

- Synthetic Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .

- Data Reproducibility : Document lot numbers, storage conditions, and analytical protocols to mitigate variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.